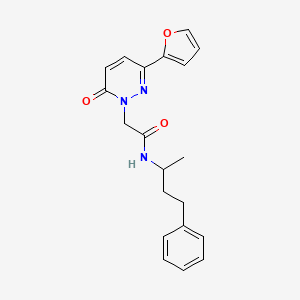

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

CAS No.:

Cat. No.: VC9662116

Molecular Formula: C20H21N3O3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N3O3 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |

| Standard InChI | InChI=1S/C20H21N3O3/c1-15(9-10-16-6-3-2-4-7-16)21-19(24)14-23-20(25)12-11-17(22-23)18-8-5-13-26-18/h2-8,11-13,15H,9-10,14H2,1H3,(H,21,24) |

| Standard InChI Key | BYUUMQDSTJYIMC-UHFFFAOYSA-N |

| SMILES | CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

| Canonical SMILES | CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A pyridazinone ring (6-oxopyridazin-1(6H)-yl) providing a planar heterocyclic framework.

-

A furan-2-yl group attached at the 3-position of the pyridazinone, introducing oxygen-based heteroaromaticity.

-

An N-(4-phenylbutan-2-yl)acetamide side chain, which contributes hydrophobic and hydrogen-bonding capabilities .

The spatial arrangement of these groups enables potential interactions with enzymatic pockets or receptors, a feature critical for its bioactivity.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 351.4 g/mol | |

| CAS Number | 1246059-49-3 | |

| Solubility | Moderate in DMSO |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves multi-step organic reactions:

-

Formation of the Pyridazinone Core: Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic conditions.

-

Furan Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the furan-2-yl group at the 3-position of the pyridazinone.

-

Acetamide Side Chain Installation: Amidation reactions using activated acetates and 4-phenylbutan-2-amine, often mediated by coupling agents like HATU or EDCI.

Optimization Challenges

-

Yield Limitations: Steric hindrance from the bulky 4-phenylbutan-2-yl group reduces amidation efficiency, necessitating excess reagents.

-

Purification: Column chromatography with gradients of ethyl acetate/hexane is required to isolate the product due to polar byproducts .

Physicochemical and Spectral Properties

Stability Profile

The compound exhibits stability in acidic conditions (pH 2–6) but undergoes hydrolysis in basic environments (pH > 8), cleaving the acetamide bond. Thermal analysis reveals decomposition above 200°C, indicating limited thermal stability .

Spectroscopic Characterization

-

NMR Spectroscopy:

-

(400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazinone-H), 7.65–7.12 (m, 5H, phenyl-H), 6.82 (d, 1H, furan-H).

-

: 167.8 ppm (C=O), 152.3 ppm (pyridazinone-C2).

-

Biological Activity and Mechanism

Pharmacological Targets

Preliminary studies suggest the compound acts as a formyl peptide receptor (FPR) modulator, inhibiting neutrophil chemotaxis and reactive oxygen species (ROS) production in inflammatory models . FPRs are G-protein-coupled receptors implicated in immune responses, making this compound a candidate for treating conditions like rheumatoid arthritis or asthma .

In Vitro Efficacy

-

Anti-inflammatory Activity: IC of 12.3 µM against TNF-α production in LPS-stimulated macrophages.

-

Enzyme Inhibition: Moderate inhibition of PDE4 (phosphodiesterase type 4) with 40% activity reduction at 10 µM, suggesting potential for respiratory disease therapy .

Applications and Future Directions

Research Gaps and Opportunities

-

Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

-

Structural Analogues: Introducing electron-withdrawing groups on the phenyl ring may improve metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume